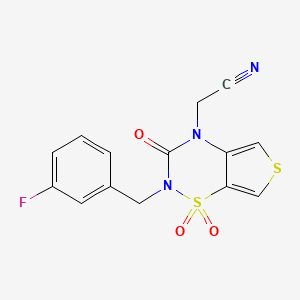
1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrylium compounds, which are characterized by a benzopyrylium core with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,4-diphenyl-1,3-butadiene with a suitable benzopyrylium salt in the presence of a strong acid like perchloric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different substituents onto the benzopyrylium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyrylium oxides, while substitution reactions can produce various substituted benzopyrylium derivatives.
Applications De Recherche Scientifique
1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
- 8-Benzylidene-2,4-diphenyl-5,6,7,8-tetrahydro-benzopyrylium tetrafluoroborate
- 2,4-Diphenyl-5,6,7,8-tetrahydrobenzopyrylium tetrafluoroborate
- 2,6-Diphenyl-4-methylpyrylium tetrafluoroborate
Comparison: Compared to these similar compounds, 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the compound’s reactivity, stability, and solubility, making it distinct from its analogs.
Propriétés
Numéro CAS |
15997-44-1 |
|---|---|
Formule moléculaire |
C21H19ClO5 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;perchlorate |
InChI |
InChI=1S/C21H19O.ClHO4/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)5/h1-6,9-12,15H,7-8,13-14H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
DVJJEKFGOJCTJN-UHFFFAOYSA-M |
SMILES canonique |
C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




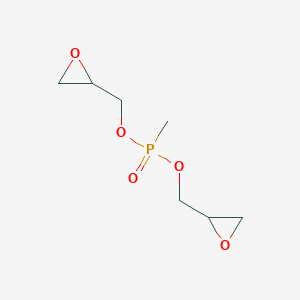
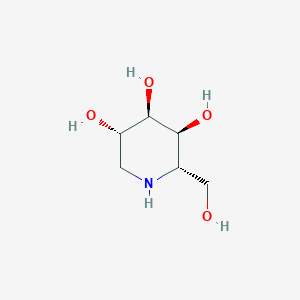



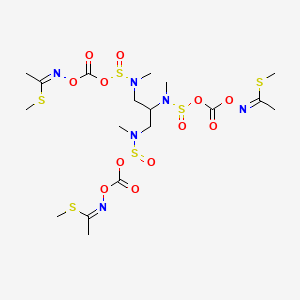
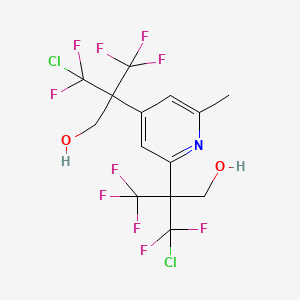
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)

